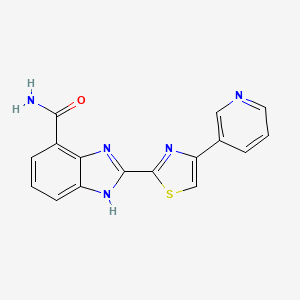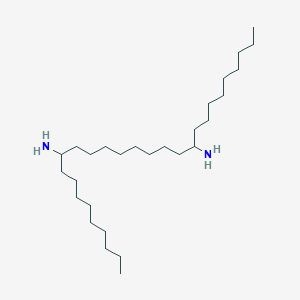
5-Chloro-N-methyl-1H-indole-3-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-methyl-1H-indole-3-ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methyl-1H-indole-3-ethanamine typically involves the chlorination of N-methyl-1H-indole-3-ethanamine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly common in industrial settings .
化学反応の分析
Types of Reactions
5-Chloro-N-methyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indole-3-ethanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-N-methyl-1H-indole-3-ethanamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Chloro-N-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. In biological systems, it may act as an agonist or antagonist, modulating the activity of neurotransmitter receptors or inhibiting enzyme function. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Known for its psychoactive properties and use in neurological research.
5-Fluoro-N-methyl-1H-indole-3-ethanamine: Similar structure with a fluorine atom instead of chlorine, used in medicinal chemistry.
Uniqueness
5-Chloro-N-methyl-1H-indole-3-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may influence its interaction with biological targets, making it a valuable compound for diverse research applications .
特性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC名 |
2-(5-chloro-1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H13ClN2/c1-13-5-4-8-7-14-11-3-2-9(12)6-10(8)11/h2-3,6-7,13-14H,4-5H2,1H3 |
InChIキー |
IAKXKRUMJQNZEL-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CNC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Bromo-4-[(2-ethoxyethoxy)methyl]benzene](/img/structure/B8324905.png)







